molecular formula C5H3F3N2OS B183138 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol CAS No. 368-54-7

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Cat. No. B183138
CAS RN: 368-54-7
M. Wt: 196.15 g/mol
InChI Key: YZAOETRYQWFEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT) is a chemical compound with the molecular formula C5H4F3N2OS . It is a heteroaromatic thioamide and can form a stable monolayer on the Au (111) surface .


Molecular Structure Analysis

The molecular structure of HTPT is represented by the InChI string 1S/C5H3F3N2OS/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12) . This indicates that it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

HTPT is a white to pale yellow crystalline powder . It has a melting point of 246-250°C (lit.) . The molecular weight of HTPT is 197.16 .

Scientific Research Applications

Summary of the Application

“4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol” is a pyrimidine derivative and a heterocyclic building block . It’s used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are thought to have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .

Methods of Application or Experimental Procedures

The synthesis of TFMP derivatives is generally achieved via two main methods :

The choice between these methods depends largely on the identity of the desired target compound .

Results or Outcomes

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Safety And Hazards

HTPT is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2OS/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAOETRYQWFEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361282
Record name 2-Sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

CAS RN

368-54-7
Record name 2,3-Dihydro-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 368-54-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Reactant of Route 2
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Reactant of Route 3
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Reactant of Route 4
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Reactant of Route 5
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Reactant of Route 6
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Citations

For This Compound
5
Citations
MA Uddin, T Hossain, NL Kothalawala… - ACS Applied …, 2022 - ACS Publications
Thiol containing molecules as both interfacial surface ligands and additives are promising modulators for enhancing photoluminescence (PL) properties, stability, and photovoltaic (PV) …
Number of citations: 3 pubs.acs.org
S Sek - Langmuir, 2009 - ACS Publications
The ability of the pyrimidine derivatives to form numerous complexes and supramolecular assemblies makes them suitable for the construction of new functional surfaces. Therefore, in …
Number of citations: 13 pubs.acs.org
T Sakamoto, Z Qiu, M Inagaki, K Fujimoto - Analytical chemistry, 2019 - ACS Publications
To provide alternative methods of analyzing amino acids without liquid chromatography, 19 F NMR-based simultaneous and individual detection methods for amino acids using o-…
Number of citations: 15 pubs.acs.org
B Cui, T Chen, D Wang, LJ Wan - Langmuir, 2011 - ACS Publications
The electrochemical behavior of three heteroaromatic thiols (MBs) (2-mercaptobenzimidazole (MBI), 2-mercaptobenzothiazole (MBT), and 2-mercaptobenzoxazole (MBO)) on a Au(111) …
Number of citations: 26 pubs.acs.org
B Cui, D Wang, LJ Wan - 2012 - nopr.niscpr.res.in
The reaction and adsorption of organic molecules at electrode-electrolyte interfaces have been intensively studied to understand the fundamental processes at the electrochemical …
Number of citations: 0 nopr.niscpr.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.